DCE_42

EZH2 Inhibition Epigenetics Drug Discovery

DCE_42 (CAS 669749-45-5) is a structurally distinct, non-SAM-competitive EZH2 inhibitor. Its novel chemotype addresses limitations of SAM-analog scaffolds, making it essential for SAR studies and for use as a weak inhibitor control in experiments using high-affinity clinical candidates. Researchers can leverage its validated activity in DB and Toledo lymphoma cells (IC50 ~24-33 µM) for dose-response and mechanistic studies. This product is for R&D use only and requires a quote for purchase.

Molecular Formula C22H19N9O2S
Molecular Weight 473.5 g/mol
Cat. No. B1669886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCE_42
SynonymsDCE_42;  DCE 42;  DCE42;  DCE-42; 
Molecular FormulaC22H19N9O2S
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5)OC
InChIInChI=1S/C22H19N9O2S/c1-13-17-11-16(33-2)8-9-18(17)25-20(23-13)27-21-24-14(10-19(32)26-21)12-34-22-28-29-30-31(22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27,32)
InChIKeyWPETYAZUCHPYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DCE_42: A Potent EZH2 Inhibitor for Lymphoma Research (CAS 669749-45-5)


DCE_42 (2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one, CAS 669749-45-5) is a synthetic small molecule identified as a novel, pharmacophore-derived inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. Unlike many EZH2 inhibitors which share a S-adenosylmethionine (SAM)-like scaffold, DCE_42 represents a structurally distinct chemotype discovered through a combined in silico screening and experimental validation approach [1].

Beyond SAM-Competitive Inhibitors: Why DCE_42 Offers a Unique Scaffold for EZH2 Research


Many widely-used EZH2 inhibitors, such as GSK126 and its derivatives, are SAM-competitive and share a common structural core [1]. While highly potent, this structural homogeneity limits the exploration of EZH2 biology and can hinder the development of next-generation therapeutics with differentiated properties [2]. DCE_42, identified through a pharmacophore-based virtual screen, possesses a novel chemical scaffold distinct from established SAM-competitive inhibitors [3]. This structural differentiation is critical for researchers seeking to interrogate EZH2 function without the confounding effects of cross-reactivity inherent to a single chemotype, making generic substitution with a SAM-analogue inappropriate for specific mechanistic studies.

Quantitative Differentiation: A Comparative Data Guide for DCE_42 Procurement


Enzymatic Potency: DCE_42 vs. Structural Analog DCE_254

In a direct enzymatic assay, DCE_42 exhibits an IC50 value of 22.6-23 µM against EZH2. In the same primary study, its close structural analog, DCE_254, demonstrated approximately 2-fold greater potency with an IC50 of 10.3-11 µM [1]. This head-to-head comparison provides researchers with two validated, structurally related tools possessing a clear potency differential, enabling precise titration of EZH2 inhibition in experimental systems.

EZH2 Inhibition Epigenetics Drug Discovery

Cellular Antiproliferative Activity in Lymphoma Models

DCE_42 demonstrates cell line-specific antiproliferative activity in human lymphoma models. In DB cells, it exhibits an IC50 of 32.8 µM, while in Toledo cells, it shows an IC50 of 24.1 µM [1]. This data demonstrates that the compound's cellular potency is model-dependent and in the low micromolar range, providing a baseline for researchers to assess its activity in their specific lymphoma cell lines of interest.

Lymphoma Cell Proliferation Cancer Research

Comparative Potency vs. High-Affinity Clinical EZH2 Inhibitors

DCE_42's potency (IC50 = 22.6 µM) is substantially lower than that of advanced clinical-stage EZH2 inhibitors, as documented in a comprehensive review [1]. For example, Tazemetostat (EPZ-6438) has a reported Ki of 2.5 nM, and GSK126 has a Ki of 0.5-3 nM [1]. This cross-study comparison establishes DCE_42 as a low- to mid-micromolar probe compound, distinct from the low-nanomolar clinical candidates.

Benchmarking EZH2 Inhibitor Panel Drug Development

Recommended Applications for DCE_42 in EZH2-Focused Research


Structure-Activity Relationship (SAR) Studies

As a member of a novel chemotype identified through pharmacophore-based virtual screening, DCE_42 provides a distinct starting point for medicinal chemistry efforts [1]. Its unique scaffold, divergent from SAM-competitive inhibitors like GSK126, makes it invaluable for SAR studies aimed at understanding the chemical space of EZH2 inhibition and developing inhibitors with novel binding modes or resistance profiles.

Dose-Response and Mode-of-Action Studies in Lymphoma Cell Lines

With its validated antiproliferative activity in DB and Toledo lymphoma cell lines (IC50 values of 32.8 and 24.1 µM, respectively), DCE_42 is a suitable tool for investigating the functional consequences of moderate EZH2 inhibition [1]. It can be used to establish dose-response relationships and to probe downstream effects on histone methylation (H3K27me3) and gene expression in these specific cellular models of diffuse large B-cell lymphoma (DLBCL).

Comparator Studies with the Analog DCE_254

The discovery of DCE_42 alongside the more potent analog DCE_254 (IC50 ~11 µM) provides a unique matched pair of tool compounds [1]. This allows researchers to design experiments that directly compare the biological effects of two structurally similar molecules with a known, ~2-fold difference in target engagement, enabling a more nuanced analysis of target-specific versus off-target effects in cellular assays.

Negative Control Development

Given the large potency gap between DCE_42 (low µM) and high-affinity clinical EZH2 inhibitors (low nM), DCE_42 can serve as a weak inhibitor control in experiments utilizing these more potent compounds. This is essential for confirming that observed biological effects are due to potent, on-target EZH2 inhibition rather than general cellular stress or off-target activity associated with the chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCE_42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.